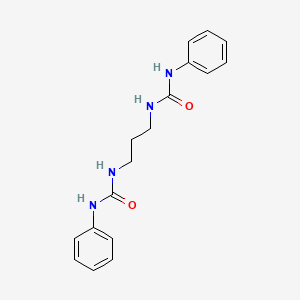
N,N''-1,3-propanediylbis(N'-phenylurea)
Overview
Description
N,N''-1,3-propanediylbis(N'-phenylurea), also known as DCDPU, is a chemical compound that has been studied for its potential applications in scientific research. DCDPU is a urea derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N,N''-1,3-propanediylbis(N'-phenylurea) is not fully understood. However, studies have shown that N,N''-1,3-propanediylbis(N'-phenylurea) can inhibit the activity of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. N,N''-1,3-propanediylbis(N'-phenylurea) has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N,N''-1,3-propanediylbis(N'-phenylurea) has been found to have unique biochemical and physiological effects. Studies have shown that N,N''-1,3-propanediylbis(N'-phenylurea) can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. N,N''-1,3-propanediylbis(N'-phenylurea) has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N''-1,3-propanediylbis(N'-phenylurea) in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. N,N''-1,3-propanediylbis(N'-phenylurea) has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using N,N''-1,3-propanediylbis(N'-phenylurea) in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of N,N''-1,3-propanediylbis(N'-phenylurea).
Future Directions
There are several future directions for the study of N,N''-1,3-propanediylbis(N'-phenylurea). One potential direction is the development of N,N''-1,3-propanediylbis(N'-phenylurea) derivatives with improved efficacy and reduced toxicity. Another future direction is the study of N,N''-1,3-propanediylbis(N'-phenylurea) in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of N,N''-1,3-propanediylbis(N'-phenylurea) in humans.
Conclusion:
In conclusion, N,N''-1,3-propanediylbis(N'-phenylurea) is a chemical compound that has been studied for its potential applications in scientific research. N,N''-1,3-propanediylbis(N'-phenylurea) can be synthesized through various methods and has been found to have unique biochemical and physiological effects. N,N''-1,3-propanediylbis(N'-phenylurea) has been studied for its potential applications in the treatment of cancer, neurodegenerative diseases, and inflammation. While N,N''-1,3-propanediylbis(N'-phenylurea) has shown promise in lab experiments, further studies are needed to determine its potential toxicity and optimal dosage.
Scientific Research Applications
N,N''-1,3-propanediylbis(N'-phenylurea) has been studied for its potential applications in scientific research. One of the main applications of N,N''-1,3-propanediylbis(N'-phenylurea) is in the field of cancer research. Studies have shown that N,N''-1,3-propanediylbis(N'-phenylurea) can inhibit the growth of cancer cells, including breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. N,N''-1,3-propanediylbis(N'-phenylurea) has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and for its anti-inflammatory properties.
properties
IUPAC Name |
1-phenyl-3-[3-(phenylcarbamoylamino)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H2,18,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFHAOFBORGNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967004 | |
| Record name | N',N'''-Propane-1,3-diylbis(N-phenylcarbamimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5257-91-0 | |
| Record name | N',N'''-Propane-1,3-diylbis(N-phenylcarbamimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide](/img/structure/B4693257.png)
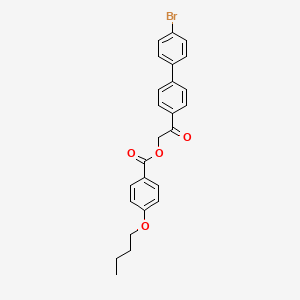
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4693275.png)
![4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B4693281.png)
![8-methoxy-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4693288.png)
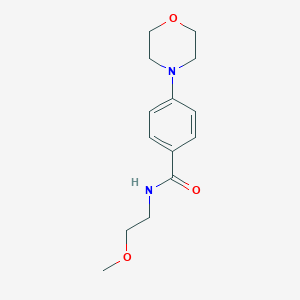
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B4693297.png)
![N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4693300.png)
![N-(4-methyl-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4693304.png)
![3-(3,4-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4693309.png)
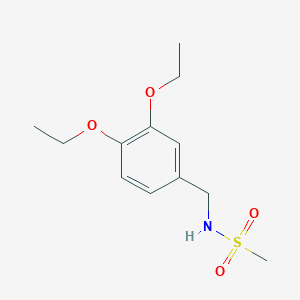
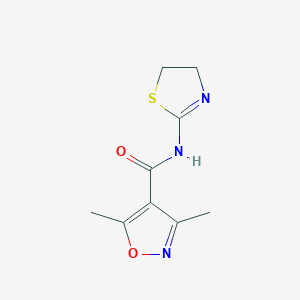
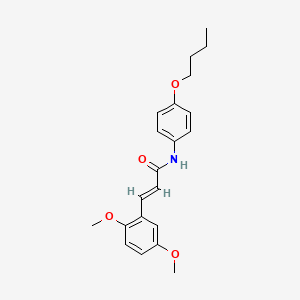
![3-[(2-chloro-6-fluorobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4693335.png)